Diethyl 2-amino-4-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining aromatic aldehydes with amines under acidic or basic conditions.
Cyclization Reactions: Forming the hexahydroquinoline core through intramolecular cyclization.
Functional Group Modifications: Introducing fluorine, methoxy, and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,6-DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
- 3,6-DIETHYL 2-AMINO-4-(4-BROMOPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Uniqueness
The uniqueness of 3,6-DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of fluorine and trifluoromethyl groups, for example, can enhance the compound’s stability and bioactivity.
Properties
Molecular Formula |
C35H32F4N2O6 |
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Molecular Weight |
652.6 g/mol |
IUPAC Name |
diethyl 2-amino-4-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C35H32F4N2O6/c1-4-46-33(43)28-25(20-8-6-11-24(16-20)45-3)18-26-29(31(28)42)27(19-12-14-22(36)15-13-19)30(34(44)47-5-2)32(40)41(26)23-10-7-9-21(17-23)35(37,38)39/h6-17,25,27-28H,4-5,18,40H2,1-3H3 |
InChI Key |
CDXRSUQFAPYXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OCC)C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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